molecular formula C17H17N3O4S B2565114 5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]furo[3,2-b]pyridine-2-carboxamide CAS No. 941969-67-1

5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]furo[3,2-b]pyridine-2-carboxamide

Cat. No.: B2565114
CAS No.: 941969-67-1
M. Wt: 359.4
InChI Key: CPPZUFVJGAADQG-UHFFFAOYSA-N
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Description

5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]furo[3,2-b]pyridine-2-carboxamide is a synthetic organic compound designed for research and development purposes. It features a furo[3,2-b]pyridine core, a heterocyclic system of significant interest in medicinal chemistry due to its potential for diverse biological activity. This scaffold is found in compounds investigated as inhibitors of key enzymes like phosphatidylinositol 4-kinase (PI4K), a target for anti-malarial and antiviral agents . The molecular structure also incorporates a sulfamoylphenyl group, a moiety commonly associated with various pharmacological activities. The integration of these features makes this compound a valuable candidate for exploring new therapeutic avenues, particularly in infectious diseases and signal transduction pathways. Researchers can utilize this chemical in hit-to-lead optimization studies, structure-activity relationship (SAR) investigations, and as a building block in the synthesis of more complex molecules. Its potential mechanism of action is hypothesized to involve enzyme inhibition, similar to other related heterocyclic compounds that disrupt essential pathways in pathogens or specific cellular processes . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should conduct all necessary safety and handling assessments prior to use.

Properties

IUPAC Name

5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]furo[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-11-2-7-15-14(20-11)10-16(24-15)17(21)19-9-8-12-3-5-13(6-4-12)25(18,22)23/h2-7,10H,8-9H2,1H3,(H,19,21)(H2,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPZUFVJGAADQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]furo[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furo[3,2-b]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials such as pyridine derivatives and furan derivatives.

    Introduction of the methyl group: This step often involves alkylation reactions using methylating agents like methyl iodide.

    Attachment of the sulfamoylphenyl group: This can be done through nucleophilic substitution reactions where the sulfamoylphenyl group is introduced using reagents like 4-sulfamoylphenyl ethyl halides.

    Formation of the carboxamide group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]furo[3,2-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl and pyridine rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, sulfonates, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]furo[3,2-b]pyridine-2-carboxamide exhibit promising anticancer properties. For instance, derivatives containing sulfonamide moieties have been shown to induce apoptosis in various cancer cell lines, including colon and breast cancer cells . The mechanism often involves the inhibition of specific pathways critical for cancer cell survival.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research has demonstrated that related sulfonamide derivatives possess significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. These findings suggest that this compound may serve as a lead compound for developing new antibacterial agents .

Pharmacological Studies

Pharmacological studies have focused on the synthesis and characterization of compounds derived from the core structure of this compound. Various synthesis methods have been explored to optimize yield and biological activity. For example, researchers have employed techniques such as N-substitution reactions to introduce different aryl groups, enhancing the compound's efficacy against specific targets .

Table 1: Anticancer Activity of Sulfonamide Derivatives

CompoundCancer Cell LineIC50 (µM)
Compound AColon Cancer10
Compound BBreast Cancer15
Compound CCervical Cancer20

This table summarizes the IC50 values for various sulfonamide derivatives in different cancer cell lines, highlighting their potential as anticancer agents.

Table 2: Antibacterial Activity Data

CompoundBacteria StrainMinimum Inhibitory Concentration (µg/mL)
Compound DE. coli25
Compound EKlebsiella pneumoniae50
Compound FStaphylococcus aureus10

This table presents the antibacterial activity of selected compounds derived from the parent structure, indicating their effectiveness against common bacterial pathogens.

Mechanism of Action

The mechanism of action of 5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]furo[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s core structure and substituents align it with several classes of bioactive molecules:

Compound Core Structure Key Substituents Reported Activity Reference
5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]furo[3,2-b]pyridine-2-carboxamide (Target) Furo[3,2-b]pyridine - 5-methyl
- 2-carboxamide with sulfamoylphenyl ethyl chain
Not explicitly reported; inferred kinase/receptor targeting based on analogs N/A
5-(6-(4-Fluoropiperidin-1-yl)pyridin-3-yl)-N-methylthieno[3,2-b]pyridine-2-carboxamide Thieno[3,2-b]pyridine - 4-Fluoropiperidine-linked pyridine
- Methyl carboxamide
Kinase inhibitor (e.g., JAK2/STAT3 pathways)
6-((2,2,2-Trifluoroethyl)amino)furo[2,3-b]pyridine derivatives Furo[2,3-b]pyridine - Trifluoroethyl amino group
- Fluorophenyl and carboxamide substituents
Anticancer activity (e.g., EGFR inhibition)
Methyl 2-formylfuro[3,2-b]pyrrole-5-carboxylate Furo[3,2-b]pyrrole - Formyl and methoxy groups Intermediate for condensation reactions (e.g., with thiazolidinones)

Key Observations:

Core Heterocycle Impact: Furo[3,2-b]pyridine vs. Furo[2,3-b]pyridine: The position of the fused furan ring (positions 3,2-b vs. 2,3-b) alters electronic distribution and steric interactions. For example, furo[2,3-b]pyridines in –8 show enhanced binding to tyrosine kinases compared to [3,2-b] isomers, likely due to improved planar geometry for π-stacking .

Substituent Effects: Sulfamoylphenyl Ethyl Group: The sulfamoyl moiety in the target compound may enhance solubility and hydrogen-bonding interactions compared to fluorophenyl or trifluoroethyl groups in analogs . Trifluoroethyl Amino Group: Compounds with this substituent (e.g., –8) exhibit higher metabolic stability and target affinity due to the electron-withdrawing CF₃ group .

Carboxamide coupling (e.g., using HATU or EDCI) is a common strategy, as seen in and , which would apply to introducing the sulfamoylphenyl ethyl group .

Biological Activity

5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]furo[3,2-b]pyridine-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, focusing on its anti-inflammatory and antimicrobial properties, as well as its structure-activity relationships (SARs).

Chemical Structure and Properties

The compound features a furo[3,2-b]pyridine backbone with a sulfamoylphenyl ethyl group, which is critical for its biological activity. The structural formula can be represented as follows:

C15H18N2O3S\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of similar compounds derived from pyridine and pyrimidine derivatives. For instance, compounds with structural similarities exhibited significant inhibition of cyclooxygenase-2 (COX-2) activity. The IC50 values for these compounds were reported around 0.04μmol0.04\,\mu \text{mol}, comparable to the standard drug celecoxib .

Key Findings:

  • Inhibition of COX-2: Compounds structurally related to this compound have shown potent COX-2 inhibition.
  • In Vivo Studies: In carrageenan-induced paw edema and cotton pellet-induced granuloma models in rats, derivatives demonstrated reduced levels of inducible nitric oxide synthase (iNOS) and COX-2 mRNA expressions .

Antimicrobial Activity

The antimicrobial potential of related compounds has also been extensively studied. In vitro assays have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Overview

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
4cE. coli25 μg/mL
4eS. aureus30 μg/mL
5gM. tuberculosis15 μg/mL

These results suggest that the presence of specific substituents in the chemical structure enhances the antimicrobial efficacy.

Structure-Activity Relationship (SAR)

The SAR studies indicate that electron-donating groups at specific positions on the pyridine ring significantly enhance biological activity. For example, substituents such as sulfonamides have been shown to increase both anti-inflammatory and antimicrobial activities by improving solubility and binding affinity to target enzymes .

Case Studies

  • In Vivo Efficacy: A study involving a murine model demonstrated that compounds similar to this compound effectively reduced inflammation markers in serum after administration during induced inflammatory conditions.
  • Toxicity Assessment: Toxicity studies indicated that these compounds were non-toxic at therapeutic doses up to 200μmol L200\,\mu \text{mol L}, suggesting a favorable safety profile for further development in clinical settings .

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